molecular formula C6H11NO2 B065247 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde CAS No. 174656-68-9

2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde

Cat. No. B065247
CAS RN: 174656-68-9
M. Wt: 129.16 g/mol
InChI Key: JDPGVNZUUKWHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde (DMOC) is a chemical compound that has been widely used in scientific research due to its unique properties and applications. DMOC is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a reagent in organic chemistry, as well as in biochemistry and pharmacology research.

Mechanism Of Action

2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is a versatile reagent that can undergo a variety of chemical reactions, including nucleophilic addition, aldol condensation, and Michael addition. Its mechanism of action in biological systems is not well understood, but it has been shown to interact with proteins and enzymes in vitro. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been used as a cross-linking agent to stabilize proteins and other biomolecules.
Biochemical and Physiological Effects:
2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce the expression of certain genes. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is its versatility as a reagent, which makes it useful in a variety of scientific research applications. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde is also highly reactive and can be toxic in high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde, including the development of new synthetic methods, the exploration of its biological activity in vivo, and the development of new applications in drug discovery and materials science. Additionally, the use of 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde in combination with other reagents and techniques may lead to new discoveries and breakthroughs in a variety of scientific fields.

Synthesis Methods

2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2,5-dimethyl-1,3-oxazolidine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2,5-dimethyl-1,3-oxazolidine with paraformaldehyde and acetic anhydride. These methods yield high purity 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde that is suitable for scientific research applications.

Scientific Research Applications

2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a cross-linking agent in polymer chemistry, and as a fluorescent probe in biological imaging. 2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde has also been used as a precursor for the synthesis of chiral oxazolidinone derivatives, which have potential as antiviral and antibacterial agents.

properties

CAS RN

174656-68-9

Product Name

2,5-Dimethyl-1,3-oxazolidine-3-carbaldehyde

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,5-dimethyl-1,3-oxazolidine-3-carbaldehyde

InChI

InChI=1S/C6H11NO2/c1-5-3-7(4-8)6(2)9-5/h4-6H,3H2,1-2H3

InChI Key

JDPGVNZUUKWHDA-UHFFFAOYSA-N

SMILES

CC1CN(C(O1)C)C=O

Canonical SMILES

CC1CN(C(O1)C)C=O

synonyms

3-Oxazolidinecarboxaldehyde,2,5-dimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.